1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Description
1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a sulfonamide group, and an azolidine-2,5-dione core
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-14-7-8-15(19)17(14)11-3-5-13(6-4-11)23(20,21)16-10-12-2-1-9-22-12/h1-6,9,16H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIDUHBQSXBMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione typically involves multiple steps, starting with the preparation of the furan ring and the sulfonamide group. The azolidine-2,5-dione core is then introduced through a series of cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The azolidine-2,5-dione core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the furan ring and azolidine-2,5-dione core provide additional binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Furylmethyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid
- N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
1-(4-{[(2-Furylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
